molecular formula C16H13N3O3 B11832898 N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide CAS No. 89632-75-7

N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide

Cat. No.: B11832898
CAS No.: 89632-75-7
M. Wt: 295.29 g/mol
InChI Key: CZQNHLMMDDVZSY-UHFFFAOYSA-N
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Description

N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide typically involves the reaction of 4-oxoquinazoline derivatives with phenoxyacetic acid derivatives. One common method includes the condensation of 4-oxoquinazoline with phenoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyacetamide group can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

89632-75-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-(4-oxoquinazolin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H13N3O3/c20-15(10-22-12-6-2-1-3-7-12)18-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20)

InChI Key

CZQNHLMMDDVZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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